1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Properties
- "Anion tuning of the rheology, morphology and gelation of a low molecular weight salt hydrogelator" by Lloyd & Steed (2011) discusses the formation of hydrogels using a similar urea compound. The study focuses on how the morphology and rheology of these gels depend on the identity of the anion, offering insights into tuning the gels' physical properties (Lloyd & Steed, 2011).
Antiproliferative Agents in Cancer Research
- Bazin et al. (2016) investigated (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines. Their work highlights the potential of urea derivatives in cancer therapy (Bazin et al., 2016).
Antioxidant Activity of Urea Derivatives
- A study on the synthesis and evaluation of the antioxidant activity of some oxadiazole derivatives by George et al. (2010) suggests the potential of these compounds in antioxidant applications (George et al., 2010).
Synthesis and Characterization of Urea Derivatives
- Research by Dyachenko et al. (2005) focuses on the recyclization of certain urea compounds, offering valuable insights into their chemical properties and potential applications (Dyachenko et al., 2005).
Inhibitors in Biochemical Processes
- Getlik et al. (2012) explored the design, synthesis, and biological activity of N-pyrazole, N'-thiazole-ureas as potent inhibitors of a specific protein kinase, indicating their potential in biochemical modulation (Getlik et al., 2012).
Antimicrobial Agents
- A study on substituted quinazolines as antimicrobial agents by Buha et al. (2012) demonstrates the antimicrobial potential of urea derivatives in medical applications (Buha et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound 1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is the immunoproteasome subunit LMP7 (β5i) . The immunoproteasome is an inducible isoform of the proteasome that is predominantly expressed in hematopoietic cells . The LMP7 subunit plays a crucial role in the degradation of proteins in the cell, thereby regulating various cellular processes .
Mode of Action
This compound selectively inhibits the LMP7 subunit while sparing all other subunits of the proteasome . This selective inhibition is achieved through the exploitation of structural differences between the proteasome subunits
Biochemical Pathways
The inhibition of the LMP7 subunit affects the ubiquitin-dependent protein degradation pathway This pathway is responsible for the degradation of misfolded or damaged proteins, regulation of protein levels, and control of various cellular processes
Result of Action
The inhibition of the LMP7 subunit by this compound could potentially lead to the accumulation of proteins in the cell, affecting various cellular processes
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-2-15-8-4-5-9-16(15)24-20(28)26-21(10-6-3-7-11-21)19-25-18(27-29-19)17-14-22-12-13-23-17/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3,(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNKJRLMVBOLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.